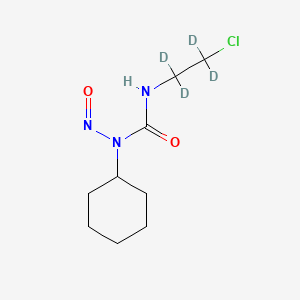
Oxethazaine-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxethazaine, also known as Oxethazaine-d6, is a potent local anesthetic . It is administered orally, usually in combination with an antacid, for the relief of pain associated with peptic ulcer disease or esophagitis . Oxethazaine-d6 is mainly used for research purposes .
Molecular Structure Analysis
The molecular formula of Oxethazaine-d6 is C28H35D6N3O3 . It has a molecular weight of 473.68 . The structure of Oxethazaine-d6 is similar to that of Oxethazaine, with the difference being the presence of six deuterium atoms .Chemical Reactions Analysis
Oxethazaine has been found to enhance the antibacterial activity of colistin against both mcr-positive and -negative pathogens . Mechanistic assays revealed that Oxethazaine could improve the ability of colistin to destruct bacterial outer membrane and cytoplasmic membrane permeability .Mécanisme D'action
Safety and Hazards
Orientations Futures
Oxethazaine has been found to inhibit the proliferation and migration of esophageal cancer cells . It binds directly to AURKA, suppresses AURKA activity, and inhibits the downstream effectors of AURKA . This suggests that Oxethazaine could be a potential therapeutic agent for treating esophageal squamous cell carcinoma .
Propriétés
Numéro CAS |
1346603-51-7 |
|---|---|
Formule moléculaire |
C28H41N3O3 |
Poids moléculaire |
473.691 |
Nom IUPAC |
2-[2-hydroxyethyl-[2-[(2-methyl-1-phenylpropan-2-yl)-(trideuteriomethyl)amino]-2-oxoethyl]amino]-N-(2-methyl-1-phenylpropan-2-yl)-N-(trideuteriomethyl)acetamide |
InChI |
InChI=1S/C28H41N3O3/c1-27(2,19-23-13-9-7-10-14-23)29(5)25(33)21-31(17-18-32)22-26(34)30(6)28(3,4)20-24-15-11-8-12-16-24/h7-16,32H,17-22H2,1-6H3/i5D3,6D3 |
Clé InChI |
FTLDJPRFCGDUFH-SCPKHUGHSA-N |
SMILES |
CC(C)(CC1=CC=CC=C1)N(C)C(=O)CN(CCO)CC(=O)N(C)C(C)(C)CC2=CC=CC=C2 |
Synonymes |
2,2’-[(2-Hydroxyethyl)imino]bis[N-(α,α-dimethylphenethyl)-N-(methyl-d3)acetamide]; 2-Di[N-(methyl-d3)-N-phenyl-tert-butyl-carbamoylmethyl]aminoethanol; Betalgil-d6; FH 099-d6; Mucoxin-d6; Oxaine-d6; Oxetacaine-d6; Storocain-d6; Storocaine-d6; Topicai |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



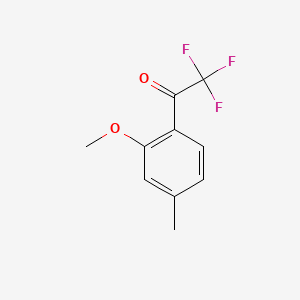
![5,5-Dimethyl-3,7-dioxabicyclo[4.1.0]heptan-2-one](/img/structure/B585627.png)

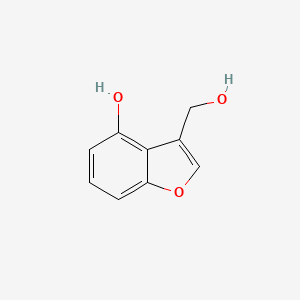

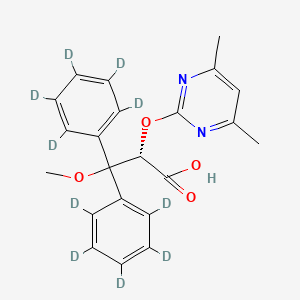
![2-[4-(1,1-Dicarboethoxy)benzyl]-2-methyl Malonic Acid-d3](/img/structure/B585635.png)
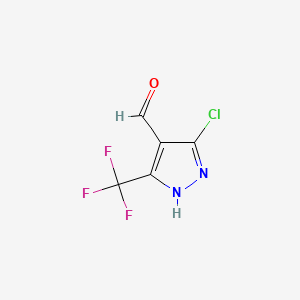
![8-Chloro-7-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B585637.png)
